

An In-depth Technical Guide to the Physical Properties of 3-(Methylamino)propanenitrile

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Compound of Interest

Compound Name: 3-(Methylamino)propanenitrile

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Introduction

3-(Methylamino)propanenitrile, a bifunctional molecule featuring both a secondary amine and a nitrile group, is a versatile building block in organic synthesis. Its unique structural characteristics make it a valuable intermediate in the production of a range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthetic protocols, and for the prediction of its behavior in various chemical environments. This guide provides a comprehensive overview of the core physical properties of **3-(Methylamino)propanenitrile**, supported by experimental considerations and their implications for research and development.

Molecular and Chemical Identity

- IUPAC Name: **3-(methylamino)propanenitrile**[2]
- Synonyms: N-Methyl-β-alaninenitrile, 3-(Methylamino)propionitrile, (2-Cyanoethyl)methylamine[3]
- CAS Number: 693-05-0[3]
- Molecular Formula: C₄H₈N₂[3][4]
- Molecular Weight: 84.12 g/mol [4][5]

- Chemical Structure:

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Caption: 2D structure of **3-(Methylamino)propanenitrile**.

Physicochemical Properties

A summary of the key physical properties of **3-(Methylamino)propanenitrile** is presented in the table below, followed by a detailed discussion of each property.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	
Melting Point	-21 °C	
Boiling Point	182-186 °C	
Density	0.899 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.432	[5]
Solubility	Soluble in water	
Flash Point	>110 °C (>230 °F)	

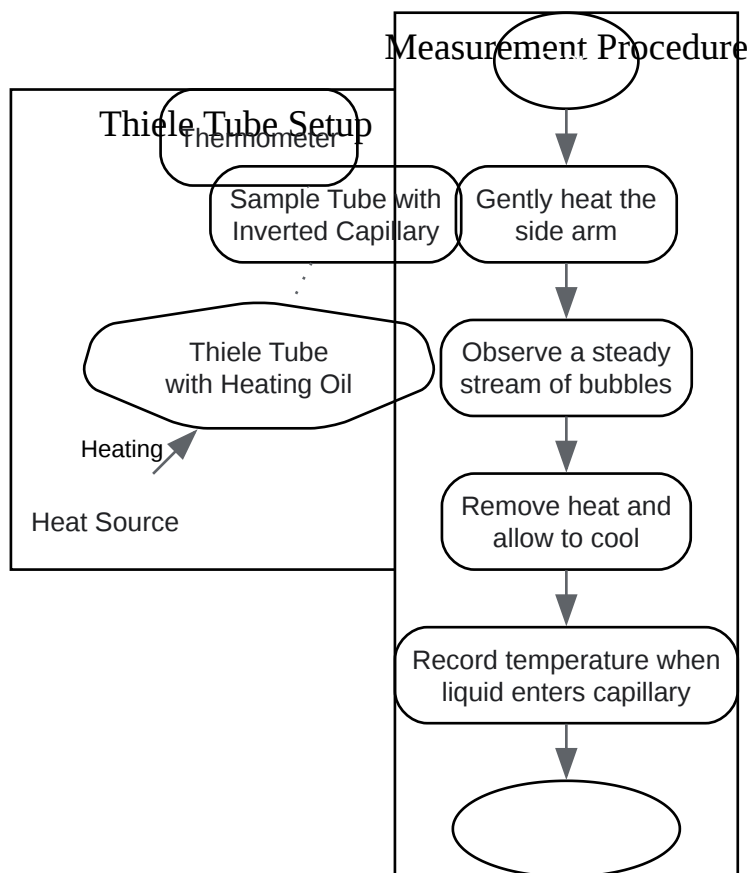
Melting and Boiling Points

3-(Methylamino)propanenitrile exists as a liquid at room temperature, with a melting point of -21 °C. Its relatively high boiling point of 182-186 °C can be attributed to the polarity of the molecule. The presence of the nitrile group (C≡N) and the secondary amine group (N-H) leads to strong dipole-dipole interactions and the potential for hydrogen bonding between molecules. [6][7][8] These intermolecular forces require a significant amount of energy to overcome, resulting in a higher boiling point compared to nonpolar molecules of similar molecular weight.

Experimental Determination of Boiling Point:

The boiling point of a liquid organic compound like **3-(Methylamino)propanenitrile** is a crucial physical constant for its identification and assessment of purity. A common and efficient method

for its determination is the Thiele tube method, which requires a small sample size.[9]



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Caption: Workflow for Boiling Point Determination using a Thiele Tube.

The causality behind this method lies in the principle of vapor pressure. As the sample is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and a continuous stream of bubbles emerges from the inverted capillary tube. Upon cooling, the vapor pressure drops, and when it becomes slightly less than the atmospheric pressure, the liquid is drawn back into the capillary tube. The temperature at this point is the boiling point of the substance.

Density

The density of **3-(Methylamino)propanenitrile** is 0.899 g/mL at 25 °C, indicating that it is slightly less dense than water.[5] Density is an important parameter for solvent selection, reaction scale-up, and for calculations involving mass-to-volume conversions.

Experimental Determination of Density:

For a liquid compound, density is typically determined using a pycnometer or a gravimetric buoyancy method.^{[10][11]}

Pycnometer Method:

- Weigh the empty pycnometer (m_1).
- Fill the pycnometer with the liquid sample and weigh it again (m_2).
- The mass of the liquid is $m_2 - m_1$.
- The volume of the pycnometer (V) is known or can be determined using a reference liquid of known density (e.g., water).
- Density (ρ) = $(m_2 - m_1) / V$.^[12]

This method is straightforward and provides accurate results when the volume of the pycnometer is precisely known.

Solubility

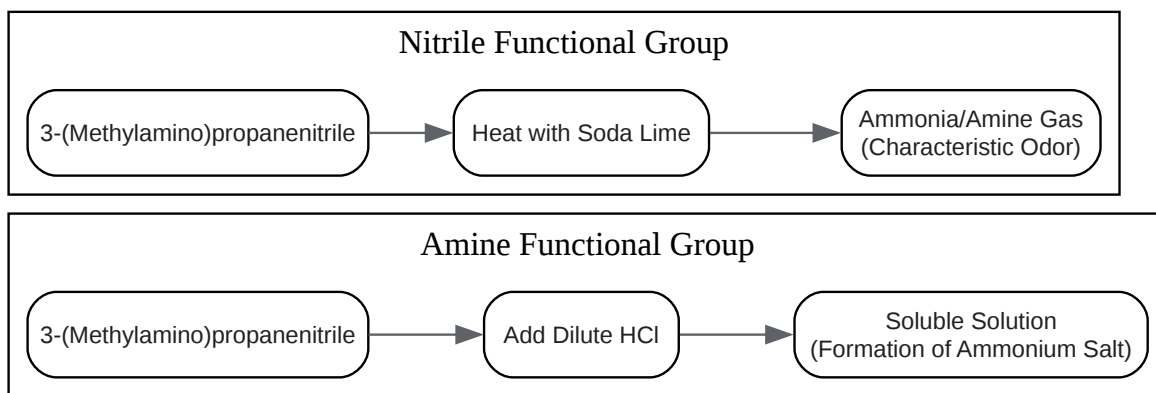
3-(Methylamino)propanenitrile is soluble in water. This solubility can be attributed to the ability of both the amine and nitrile functional groups to form hydrogen bonds with water molecules.^{[6][8]} The lone pair of electrons on the nitrogen atoms of both the amine and nitrile groups can act as hydrogen bond acceptors, while the hydrogen atom on the secondary amine can act as a hydrogen bond donor.

Qualitative Solubility and Functional Group Tests:

The presence of the amine and nitrile functional groups can be confirmed through simple qualitative tests.

- **Amine Group Test (Solubility in Acid):** Being basic in nature, amines will dissolve in dilute mineral acids like hydrochloric acid.^{[13][14]} This is a characteristic reaction that distinguishes them from neutral or acidic compounds.

- Nitrile Group Test (Soda-Lime Pyrolysis): Heating a nitrile with soda lime will produce ammonia or a volatile amine, which can be detected by its characteristic odor or with an indicator paper.[15][16]



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Caption: Qualitative Tests for Functional Groups.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of **3-(Methylamino)propanenitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show characteristic signals for the methyl group protons, the methylene protons adjacent to the amine and nitrile groups, and the N-H proton. The chemical shifts and splitting patterns of these signals provide valuable information about the connectivity of the atoms.
 - ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule, including the carbon of the nitrile group which appears at a characteristic downfield chemical shift.[2]
- Infrared (IR) Spectroscopy:

- The IR spectrum of **3-(Methylamino)propanenitrile** will exhibit a sharp absorption band around $2240\text{--}2260\text{ cm}^{-1}$, which is characteristic of the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.
- A medium to weak absorption band in the region of $3300\text{--}3500\text{ cm}^{-1}$ will correspond to the N-H stretching vibration of the secondary amine.
- C-H stretching and bending vibrations will also be present in the spectrum.^[2]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling **3-(Methylamino)propanenitrile**. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

- General Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

The physical properties of **3-(Methylamino)propanenitrile** are a direct reflection of its molecular structure. The presence of both a polar nitrile group and a hydrogen-bonding secondary amine group dictates its high boiling point and solubility in water. A comprehensive understanding of these properties, coupled with appropriate experimental techniques for their determination, is crucial for the effective and safe utilization of this important synthetic intermediate in research and drug development.

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